Diclofenac deanol is synthesized from diclofenac, which was first approved by the Food and Drug Administration in July 1988. The compound is categorized under small molecules and is recognized for its ability to inhibit cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain responses in the body .
The synthesis of diclofenac deanol involves several chemical reactions that modify the parent compound, diclofenac. The general method includes:
The specific parameters such as temperature, reaction time, and concentrations can vary based on the desired yield and purity of the final product .
Diclofenac deanol has a complex molecular structure characterized by:
The InChI key for diclofenac deanol is AINBLHPPOHIAEC-UHFFFAOYSA-N, which can be used for database searches for further structural information .
Diclofenac deanol participates in various chemical reactions typical of NSAIDs:
These reactions are important for modifying the compound's solubility and bioavailability in pharmaceutical formulations .
The mechanism of action of diclofenac deanol mirrors that of other NSAIDs:
Diclofenac deanol exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in therapeutic applications .
Diclofenac deanol has several scientific applications:
The ongoing research into its efficacy and safety continues to expand its potential applications in clinical settings .
Salt formation represents a cornerstone strategy in pharmaceutical development for optimizing the physicochemical properties of ionizable active pharmaceutical ingredients (APIs). For weakly acidic drugs like diclofenac (pKa ~4.0), conversion to salt forms significantly enhances aqueous solubility, dissolution kinetics, and bioavailability. The inherent low solubility of diclofenac acid (6×10⁻⁵ M at 25°C) in unionized form limits its therapeutic utility, necessitating salt formation to improve biopharmaceutical performance [2]. Alkanolamine counterions—such as deanol (2-dimethylaminoethanol)—are strategically selected for their ability to form stable crystalline salts with improved solubility profiles and processing characteristics compared to inorganic cations [2] [5].
The selection of counterions follows a multifaceted approach:
Table 1: Physicochemical Properties of Diclofenac Counterions
Counterion | Chemical Name | pKa | Molecular Weight (g/mol) | Solubility in Water |
---|---|---|---|---|
Sodium | Inorganic cation | 14.8 | 23 | High |
Potassium | Inorganic cation | 16.0 | 39 | Very high |
Deanol | 2-(Dimethylamino)ethanol | 9.01 | 89 | Moderate-High |
Tert-butylamine | (CH₃)₃CNH₂ | 10.68 | 73 | Moderate |
Diclofenac deanol (DDNL) exhibits distinct dissolution behavior governed by its solid-state properties and interfacial interactions:
Table 2: Dissolution Performance of Diclofenac Salts
Salt Form | Solubility (mg/mL) | Tmax (hr) | Carrier-Controlled Dissolution |
---|---|---|---|
Diclofenac acid | 0.02 | N/A | No |
Diclofenac sodium | 8.5 | 2–4 | Limited |
Diclofenac potassium | 9.1 | 0.5–0.9 | No |
Diclofenac deanol | 0.96 | 1.5–2.0 | Yes (with AMPD) |
Table 3: Solid-State Characterization of Diclofenac Salts
Property | Sodium Salt | Potassium Salt | Deanol Salt |
---|---|---|---|
Crystal System | Hydrated orthorhombic | Anhydrous monoclinic | Anhydrous monoclinic |
Melting Point (°C) | 283 | 295 | 142 |
ΔHfus (kJ/mol) | 38.5 | 42.1 | 29.8 |
Hygroscopicity | High | Moderate | Low |
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3